

Application Notes and Protocols for Cryo-EM Sample Preparation Utilizing CHAPSO Detergent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryogenic electron microscopy (cryo-EM) has become an indispensable tool in structural biology for determining the high-resolution structures of macromolecules. A critical bottleneck in the cryo-EM workflow is the preparation of high-quality vitrified specimens. Many biological macromolecules suffer from issues such as preferred orientation and interaction with the airwater interface (AWI), which can severely limit the quality and resolution of the final 3D reconstruction. The zwitterionic detergent, 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (**CHAPSO**), has emerged as a valuable additive to mitigate these challenges.[1][2][3]

CHAPSO effectively reduces protein adsorption to the AWI and can disrupt the forces that cause particles to adopt a limited set of orientations in the vitreous ice.[1][4] This application note provides a detailed protocol for the use of **CHAPSO** in cryo-EM sample preparation, including quantitative data for optimization and a step-by-step experimental workflow.

Data Presentation: Physicochemical Properties and Working Concentrations of CHAPSO

The successful application of **CHAPSO** is highly dependent on its concentration, which should be optimized for each specific sample. The critical micelle concentration (CMC) is a key



parameter, as **CHAPSO**'s effect on particle distribution is often most pronounced at or near its CMC.[1][4]

Parameter	Value	Notes
Molecular Formula	C32H58N2O8S	-
Molecular Weight	630.88 g/mol	-
Туре	Zwitterionic	Possesses both a positive and negative charge, resulting in a net neutral charge.
Critical Micelle Concentration (CMC)	8 mM	The concentration at which detergent monomers begin to form micelles. This is a critical value for optimizing cryo-EM sample preparation.[1][4]
Aggregation Number	11	The average number of detergent molecules in a single micelle.
Average Micellar Weight	~7,000 Da	The average molecular weight of a CHAPSO micelle.
Recommended Starting Concentration for Cryo-EM	8 mM (approximately 0.5% w/v)	This concentration has been shown to be effective at eliminating orientation bias for some samples.[1][4]
Concentration Range for Optimization	2 mM - 10 mM	The optimal concentration is sample-dependent and may need to be empirically determined.

Experimental Protocols

This protocol outlines the key steps for preparing cryo-EM grids with the addition of **CHAPSO** to the sample.



Materials

- Purified protein sample at a suitable concentration for cryo-EM (typically 0.1 5 mg/mL).
- CHAPSO detergent (high purity).
- Sample buffer (ensure it is compatible with your protein and cryo-EM).
- Cryo-EM grids (e.g., Quantifoil, C-flat).
- Plunge-freezing apparatus (e.g., Vitrobot, Leica EM GP).
- Pipettes and sterile, low-retention pipette tips.
- · Glow discharger.

Protocol

- Preparation of CHAPSO Stock Solution:
 - Prepare a 10X stock solution of CHAPSO (e.g., 80 mM) in the same buffer as your protein sample.
 - Ensure the stock solution is fully dissolved and well-mixed. Store at -20°C for long-term storage.
- Glow Discharging of Cryo-EM Grids:
 - To ensure a hydrophilic surface for even sample spreading, glow discharge the cryo-EM grids immediately before use.
 - Typical settings are 15-30 seconds at 15-30 mA, but this may vary depending on the instrument and grid type.
- Sample Preparation with CHAPSO:
 - Thaw your purified protein sample and the CHAPSO stock solution on ice.



- Centrifuge the protein sample at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any aggregates.
- Just prior to grid preparation, add the 10X CHAPSO stock solution to your protein sample to achieve the desired final concentration. A recommended starting point is the CMC of 8 mM.[1][4]
- Gently mix by pipetting, avoiding the introduction of air bubbles. Do not vortex.
- Incubate the sample with CHAPSO on ice for a short period (e.g., 5-10 minutes) before application to the grid.

Plunge Freezing:

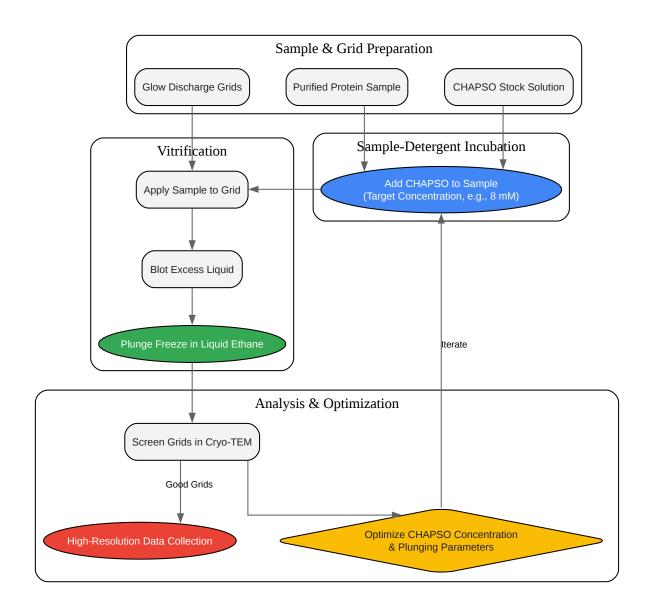
- Set up the plunge-freezing apparatus to the desired temperature (typically 4°C) and humidity (e.g., >95%) to minimize sample evaporation.
- \circ Apply 3-4 μ L of the protein-**CHAPSO** mixture to the glow-discharged side of the cryo-EM grid.
- Blot the grid to remove excess liquid. Blotting time and force are critical parameters that need to be optimized for each sample to achieve appropriate ice thickness.
- Immediately plunge the grid into liquid ethane (or a liquid ethane/propane mixture) to vitrify the sample.

Grid Screening and Optimization:

- Screen the vitrified grids using a cryo-electron microscope to assess ice thickness, particle distribution, and the presence of different particle orientations.
- If preferred orientation or particle aggregation is still observed, consider optimizing the CHAPSO concentration. A concentration gradient (e.g., 2 mM, 4 mM, 6 mM, 8 mM, 10 mM) can be tested to find the optimal condition for your specific sample.

Mandatory Visualization





Click to download full resolution via product page

Caption: Workflow for cryo-EM sample preparation using **CHAPSO** detergent.

Concluding Remarks



The addition of **CHAPSO** detergent to cryo-EM samples is a powerful strategy to overcome common challenges such as preferred particle orientation and interactions with the air-water interface. By carefully optimizing the **CHAPSO** concentration, researchers can significantly improve the quality of their vitrified specimens, leading to higher resolution and more reliable 3D reconstructions. The protocol provided here serves as a comprehensive guide for the effective implementation of **CHAPSO** in the cryo-EM workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Eliminating effects of particle adsorption to the air/water interface in single-particle cryoelectron microscopy: Bacterial RNA polymerase and CHAPSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Cryo-EM Sample Preparation Utilizing CHAPSO Detergent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662381#cryo-em-sample-preparation-protocol-using-chapso-detergent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com